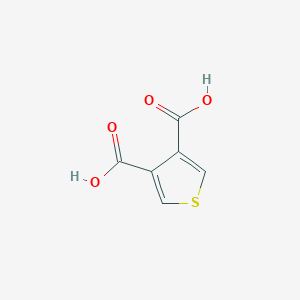

Thiophene-3,4-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 672208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiophene-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWLLYJRPKYTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292335 | |

| Record name | Thiophene-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-29-5 | |

| Record name | 3,4-Thiophenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Thiophenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Thiophenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-3,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Thiophenedicarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7P9TPY3Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiophene-3,4-dicarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-3,4-dicarboxylic acid is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide range of functional materials and molecules.[1] Its rigid, planar structure and the presence of two carboxylic acid groups make it a valuable precursor in the fields of organic electronics, polymer chemistry, and medicinal chemistry.[1][2] In the realm of drug development, the thiophene (B33073) nucleus is recognized as a "privileged pharmacophore," appearing in numerous FDA-approved drugs, highlighting the significance of its derivatives in medicinal chemistry.[3] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on experimental protocols and its relevance in drug discovery.

Properties of this compound

This compound is a yellow to beige-pinkish or light brown crystalline solid at room temperature.[2][4] It exhibits poor solubility in water but is soluble in alcohols such as methanol.[2][4]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄O₄S | [4][5] |

| Molecular Weight | 172.16 g/mol | [4][5] |

| Melting Point | 227-231 °C | [6] |

| Boiling Point | 272.46 °C (rough estimate) | [6] |

| pKa (Predicted) | 3.36 ± 0.20 | [6] |

| UV max (in H₂O) | 240 nm | [6][7] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbons and the thiophene ring carbons. The two carboxylic acid carbons will be equivalent, as will the two protonated ring carbons and the two non-protonated ring carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-O stretching and O-H bending vibrations.[8] The aromatic C-H and C=C stretching of the thiophene ring will also be present.[8]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (172.16 g/mol ).

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common and high-yielding method is the hydrolysis of thiophene-3,4-dicarbonitrile. Another potential route involves the oxidation of 3,4-disubstituted thiophenes.

Hydrolysis of Thiophene-3,4-dicarbonitrile

This is a widely used and efficient method for the preparation of this compound.[1] The reaction involves the conversion of the two nitrile groups into carboxylic acid functionalities through basic hydrolysis, followed by acidification.[1]

Materials:

-

Thiophene-3,4-dicarbonitrile

-

Potassium hydroxide (B78521) (KOH)

-

Ethylene (B1197577) glycol

-

Distilled water

-

Diethyl ether

-

Saturated hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and potassium hydroxide (56.1 g, 1 mol) in ethylene glycol (167 ml).

-

Heat the mixture under stirring overnight.

-

After the reaction is complete, cool the solution to room temperature.

-

Pour the cooled solution into distilled water and wash the aqueous solution with diethyl ether to remove any unreacted starting material or organic impurities.

-

Separate the aqueous layer and acidify it with saturated hydrochloric acid.

-

Extract the organic product from the acidified aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from distilled water to obtain pure this compound. A typical yield for this reaction is around 88% (15.2 g).[4][6][7]

References

- 1. This compound | C6H4O4S | CID 255853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 4282-29-5 [m.chemicalbook.com]

- 7. This compound | 4282-29-5 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of Thiophene-3,4-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Thiophene-3,4-dicarboxylic acid, a heterocyclic compound, is a pivotal building block in the realms of medicinal chemistry, organic electronics, and materials science.[1] Its unique structural arrangement, featuring a sulfur-containing aromatic ring functionalized with two adjacent carboxylic acid groups, imparts a distinct reactivity profile that makes it a versatile precursor for a wide array of complex molecules.[1] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and key reactions, and a visual representation of its synthetic and reactive pathways.

Core Physical and Chemical Properties

This compound is typically a yellow to beige or light brown crystalline solid under standard conditions.[2][3][4] It is poorly soluble in water but demonstrates good solubility in alcoholic organic solvents like methanol.[3][4] Due to the presence of two electron-withdrawing carboxyl groups, the thiophene (B33073) ring exhibits a different reactivity pattern compared to unsubstituted thiophene.[1]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical data for this compound.

Table 1: Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄O₄S | [3][5][6][7][8][9][10] |

| Molecular Weight | 172.16 g/mol | [1][3][6][7][8][10] |

| Melting Point | 227-231 °C | [2][3][7] |

| Boiling Point | 272.46 °C (rough estimate) | [2][3] |

| Appearance | Yellow to beige-pinkish or light brown crystalline powder | [2][3] |

| Solubility | Soluble in Methanol | [3] |

Table 2: Chemical and Spectroscopic Data

| Property | Value | Source(s) |

| pKa (Predicted) | 3.36 ± 0.20 | [2] |

| UV max (H₂O) | 240 nm | [2][3] |

| InChI Key | ZWWLLYJRPKYTDF-UHFFFAOYSA-N | [1][5][6] |

| SMILES | C1=C(C(=CS1)C(=O)O)C(=O)O | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for its application in research and development.

Synthesis via Hydrolysis of Thiophene-3,4-dicarbonitrile

A high-yielding and common method for preparing this compound is through the hydrolysis of thiophene-3,4-dicarbonitrile.[1] This process involves the conversion of the nitrile groups to carboxylic acids using a strong base, followed by acidification.[1]

Detailed Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and a significant molar excess of potassium hydroxide (B78521) (KOH) (56.1 g, 1 mol) in a high-boiling point solvent such as ethylene (B1197577) glycol (167 ml).[1][2][3]

-

Reaction Conditions: Heat the mixture and stir overnight.[2][3] The use of a high-boiling solvent allows the reaction to proceed at a sufficiently high temperature to facilitate the hydrolysis of the aromatic nitriles.[1]

-

Work-up:

-

Purification:

Reduction to Thiophene-3,4-dimethanol

The carboxylic acid groups of this compound can be reduced to their corresponding primary alcohols, yielding Thiophene-3,4-dimethanol. This transformation requires the use of potent reducing agents due to the stability of carboxylic acids.[1]

General Protocol:

-

Reaction Setup: In a dry 100 mL Schlenk flask equipped with a stir bar and rubber septum, add this compound (5 mmol) and tetrahydrofuran (B95107) (THF) (15 mL).[4]

-

Cooling: Place the mixture in an ice bath to cool it to 0°C.[4]

-

Addition of Reducing Agent: Slowly add a solution of borane (B79455) in THF (BH₃ · THF) (3 equivalents) to the mixture.[4] Alternatively, other strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used.[1]

-

Reaction Monitoring and Work-up: The reaction progress should be monitored by a suitable technique (e.g., TLC). Upon completion, the reaction is typically quenched carefully with water or an acidic solution, followed by extraction and purification of the product.

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. The carboxyl groups can undergo esterification with alcohols, typically requiring an acid catalyst.[4] It can also undergo condensation reactions with nucleophilic reagents like aromatic amines to form new heterocyclic compounds, such as 3,4-thiophenedicarboxamide when reacted with aniline.[4] Furthermore, being an ortho-dicarboxylic acid, it can undergo dehydration to form the corresponding acid anhydride.[4]

The thiophene ring itself can undergo electrophilic aromatic substitution, such as halogenation, which would primarily occur at the electron-rich α-positions (2- and 5-positions).[1] However, the presence of two deactivating carboxyl groups makes nitration significantly more challenging.[1]

The applications of this compound and its derivatives are extensive. They are utilized as synthetic precursors for organic electronics materials and in the preparation of conductive and coordination polymers.[1][2][3] In the field of drug development, thiophene-containing compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11][12] Thiophene derivatives are considered privileged structures in medicinal chemistry.[12]

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic and reactive pathways of this compound.

Caption: Synthesis of this compound via hydrolysis.

Caption: Key reaction pathways of this compound.

References

- 1. This compound | 4282-29-5 | Benchchem [benchchem.com]

- 2. This compound | 4282-29-5 [chemicalbook.com]

- 3. This compound CAS#: 4282-29-5 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C6H4O4S | CID 255853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. scbt.com [scbt.com]

- 9. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 10. chemscene.com [chemscene.com]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]

Thiophene-3,4-dicarboxylic acid CAS number 4282-29-5

CAS Number: 4282-29-5

Abstract

This technical guide provides a comprehensive overview of Thiophene-3,4-dicarboxylic acid (CAS 4282-29-5), a pivotal heterocyclic compound in modern chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the physicochemical properties, spectroscopic data, synthesis protocols, and key applications of this compound, with a focus on its role as a versatile building block. All quantitative data is presented in structured tables, and experimental methodologies are described in detail. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and chemical relationships.

Introduction

This compound is a five-membered heterocyclic compound containing a sulfur atom, with carboxylic acid functional groups at the 3 and 4 positions.[1] This specific substitution pattern imparts unique chemical reactivity and makes it a valuable precursor in the synthesis of a wide range of organic materials, including pharmaceuticals, polymers, and metal-organic frameworks (MOFs).[2][3] Its electron-rich thiophene (B33073) ring and the presence of two carboxylic acid groups allow for diverse chemical modifications, making it a subject of significant interest in both academic and industrial research.[1][4]

Physicochemical Properties

This compound is a yellow to beige-pinkish or light brown crystalline solid at room temperature.[5][6] It exhibits poor solubility in water but is soluble in alcohol-based organic solvents.[4] Due to strong intermolecular forces, it has a relatively high melting and boiling point.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4282-29-5 | [7] |

| Molecular Formula | C₆H₄O₄S | [7] |

| Molecular Weight | 172.16 g/mol | [7] |

| Appearance | Yellow to beige-pinkish or light brown crystalline solid | [5][6] |

| Melting Point | 227-231 °C | [4] |

| Boiling Point (estimate) | 272.46 °C | [4] |

| Density (estimate) | 1.473 g/cm³ | [4] |

| Solubility | Poor in water, good in alcohol-based organic solvents | [4] |

| IUPAC Name | This compound | [7] |

| InChI | InChI=1S/C6H4O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | [7] |

| InChIKey | ZWWLLYJRPKYTDF-UHFFFAOYSA-N | [7] |

| SMILES | C1=C(C(=CS1)C(=O)O)C(=O)O | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by the presence of key functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3300-2500 | Broad | O-H stretch of the carboxylic acid (hydrogen-bonded) | [8] |

| 1760-1690 | Strong | C=O stretch of the carboxylic acid | [8] |

| 1600-1400 | Medium | C=C stretching vibrations of the thiophene ring | [9] |

| 1320-1210 | Medium | C-O stretch of the carboxylic acid | [8] |

| 950-910 | Medium | O-H bend of the carboxylic acid | [8] |

| 832-710 | Medium | C-H out-of-plane bending of the thiophene ring | [9] |

| ~700 | Medium | C-S stretch of the thiophene ring | [9] |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z 172. Common fragmentation patterns for dicarboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and carbon dioxide (M-44).[10][11]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The most common and effective method is the hydrolysis of Thiophene-3,4-dicarbonitrile.

Synthesis via Hydrolysis of Thiophene-3,4-dicarbonitrile

This method involves the conversion of the nitrile groups of Thiophene-3,4-dicarbonitrile to carboxylic acid groups through basic hydrolysis followed by acidification.[1][4][6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and potassium hydroxide (B78521) (56.1 g, 1 mol) in ethylene (B1197577) glycol (167 ml).[4][6]

-

Work-up:

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) and evaporate the solvent.[4][6]

-

Recrystallize the crude product from distilled water to obtain pure this compound.[4][6]

-

Expected Yield: Approximately 15.2 g (88%).[4][6]

References

- 1. This compound | 4282-29-5 | Benchchem [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 4282-29-5 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 4282-29-5 [chemicalbook.com]

- 7. This compound | C6H4O4S | CID 255853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Thiophene-3,4-dicarboxylic Acid: Properties, Synthesis, and Structural Analysis Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-3,4-dicarboxylic acid is a heterocyclic compound of significant interest in organic synthesis, medicinal chemistry, and materials science.[1] Its rigid, planar structure and the presence of two carboxylic acid functional groups make it a versatile building block for the synthesis of novel compounds, including organic electronics materials and pharmaceuticals.[1][2] This guide provides a summary of its known physico-chemical properties, a detailed synthesis protocol, and an overview of the experimental methodologies typically employed for the determination of its crystal structure. While a detailed, publicly available crystal structure for this compound was not identified in the current literature search, this guide offers a comprehensive overview of the techniques that would be employed for such an analysis.

Physico-chemical Properties

A summary of the key physico-chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.

Table 1: Physico-chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄O₄S | [2] |

| Molecular Weight | 172.16 g/mol | [2][3] |

| Appearance | Yellow to beige-pinkish or light brown crystalline powder | [2][4] |

| Melting Point | 227-231 °C | [2] |

| Boiling Point | 272.46°C (rough estimate) | [2] |

| Solubility | Poor solubility in water, soluble in methanol (B129727) and other alcohol-based organic solvents. | [1][2] |

| pKa | 3.36 ± 0.20 (Predicted) | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions.[2] Should be stored away from oxidizing agents.[1] |

Synthesis Protocol

A common and high-yielding method for the preparation of this compound is through the hydrolysis of thiophene-3,4-dicarbonitrile.[2]

Experimental Protocol: Hydrolysis of Thiophene-3,4-dicarbonitrile

-

Reactants and Reagents:

-

Thiophene-3,4-dicarbonitrile

-

Potassium hydroxide (B78521) (KOH)

-

Ethylene (B1197577) glycol

-

Distilled water

-

Diethyl ether

-

Saturated hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and potassium hydroxide (56.1 g, 1 mol) in ethylene glycol (167 ml).

-

Heat the solution under stirring overnight.

-

After cooling, pour the solution into distilled water and wash with diethyl ether to remove any unreacted starting material or organic byproducts.

-

Acidify the aqueous layer with saturated hydrochloric acid.

-

Extract the organic materials with ethyl acetate.

-

Dry the organic layer over magnesium sulfate (MgSO₄).

-

Evaporate the solvent.

-

Recrystallize the resulting solid from distilled water to obtain this compound. This process typically yields around 15.2 g (88%).[2]

-

Crystal Structure Determination: A General Overview

The determination of the crystal structure of an organic compound like this compound is crucial for understanding its solid-state properties and intermolecular interactions. While single-crystal X-ray diffraction is the gold standard, powder X-ray diffraction is a valuable alternative when suitable single crystals cannot be obtained.[5][6]

Generalized Experimental Workflow for Crystal Structure Determination

Caption: Generalized workflow for crystal structure determination.

Key Experimental Methodologies

1. Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most accurate and detailed three-dimensional atomic arrangement of a molecule.

-

Crystal Growth: High-quality single crystals are paramount. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[7][8]

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods and subsequently refined to achieve the best fit between the observed and calculated diffraction patterns.[9]

2. Powder X-ray Diffraction (PXRD)

PXRD is used when single crystals of sufficient size and quality are not available.[5][6]

-

Sample Preparation: A polycrystalline powder sample is used.

-

Data Collection: The powdered sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays form a pattern of concentric cones which are recorded by a detector.

-

Structure Determination: The positions and intensities of the diffraction peaks are used to determine the unit cell parameters. Structure solution from powder data is more complex due to peak overlap but can be achieved using methods like simulated annealing or charge flipping, followed by Rietveld refinement.[10]

Molecular Structure

The molecular structure of this compound is depicted below.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 4282-29-5 [m.chemicalbook.com]

- 3. This compound | C6H4O4S | CID 255853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4282-29-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. benchchem.com [benchchem.com]

- 10. Powder diffraction - Wikipedia [en.wikipedia.org]

Thiophene-3,4-dicarboxylic acid molecular weight and formula

This document provides the fundamental molecular formula and weight for thiophene-3,4-dicarboxylic acid, a compound utilized as a synthetic precursor for organic electronics materials and in the preparation of other chemical structures.[1][2]

Chemical Identity and Properties

This compound is characterized by the following molecular identifiers and physical properties.

| Identifier | Value | Source |

| Molecular Formula | C6H4O4S | [3][4][5][6] |

| Molecular Weight | 172.16 g/mol | [1][3][5] |

| IUPAC Name | This compound | [3] |

| CAS Number | 4282-29-5 | [4][5] |

| Physical Form | Yellow to beige-pinkish or light brown crystalline solid.[1][2] | [1][2] |

| Synonyms | 3,4-Thiophenedicarboxylic acid | [3][7] |

References

- 1. This compound | 4282-29-5 [chemicalbook.com]

- 2. This compound CAS#: 4282-29-5 [m.chemicalbook.com]

- 3. This compound | C6H4O4S | CID 255853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 7. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Solubility of Thiophene-3,4-dicarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiophene-3,4-dicarboxylic acid (C₆H₄O₄S), a thiophene (B33073) derivative with carboxylic acid functional groups at the 3 and 4 positions, is a compound of significant interest in medicinal chemistry and materials science.[1] Its rigid, aromatic core and the reactive carboxylic acid moieties make it an ideal precursor for the synthesis of a wide array of derivatives, including esters, amides, and heterocyclic compounds.[1] These derivatives have shown promise in the development of organic electronics and as intermediates in the synthesis of pharmacologically active molecules.[2]

The successful application of this compound in any synthetic or formulation process is critically dependent on its solubility. The choice of an appropriate solvent system is essential for achieving desired reaction kinetics, facilitating purification processes such as recrystallization, and enabling formulation for biological screening. This guide addresses the current state of knowledge regarding the solubility of this compound in common organic solvents and provides a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₄O₄S | [3][4] |

| Molecular Weight | 172.16 g/mol | [3][5] |

| Appearance | Yellow to beige-pinkish or light brown crystalline powder | [2] |

| Melting Point | 226-231 °C | [5] |

| pKa | 3.36 ± 0.20 (Predicted) | [2] |

| InChI Key | ZWWLLYJRPKYTDF-UHFFFAOYSA-N | [3][5] |

| CAS Number | 4282-29-5 | [3][4] |

Solubility Profile

While precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed literature, qualitative assessments are available. The compound is generally characterized by its poor solubility in water and good solubility in polar organic solvents, particularly those capable of hydrogen bonding.[1]

Table 2 summarizes the qualitative solubility of this compound in several common organic solvents.

| Solvent | Qualitative Solubility | Reference |

| Methanol (B129727) | Soluble | [2] |

| Ethanol (B145695) | Good solubility | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| N,N-Dimethylformamide (DMF) | Soluble | |

| Water | Poor solubility | [1] |

The solubility in polar aprotic solvents like DMSO and DMF is advantageous for many organic reactions where these solvents are commonly employed. The good solubility in alcohols like methanol and ethanol is beneficial for purification by recrystallization and for reactions that utilize these solvents.

Experimental Protocol for Solubility Determination

The absence of quantitative solubility data necessitates a standardized experimental approach for its determination. The following protocol outlines a general method for ascertaining the solubility of this compound in a given organic solvent at a specific temperature. This method is adapted from established procedures for determining the solubility of organic compounds.[6][7][8][9]

Objective: To determine the solubility of this compound in a selected organic solvent (e.g., methanol, ethanol, DMSO, DMF) at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Magnetic stirrer and stir bars (optional)

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can be achieved by continuous stirring or shaking for at least 24 hours. A longer duration may be necessary, and preliminary experiments should be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a calibrated analytical instrument to determine the concentration of this compound.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, a calibration curve can be prepared by measuring the absorbance of solutions of known concentrations at the wavelength of maximum absorbance (λmax).

-

High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable column and mobile phase can be developed to separate and quantify the compound. A calibration curve should be generated using external standards of known concentrations.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor and the measured concentration of the diluted sample.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before commencing any experimental work.

Visualizing Workflows and Relationships

Diagrams are powerful tools for visualizing experimental workflows and logical relationships. The following diagrams were created using the Graphviz (DOT language) to illustrate key concepts related to the use of this compound.

Caption: Synthetic workflow for the development of bioactive compounds from this compound.

Caption: Logical diagram for the classification of organic compounds based on solubility.

Conclusion

This compound is a versatile building block with significant potential in drug discovery and materials science. While there is a notable gap in the public domain regarding quantitative solubility data in organic solvents, this technical guide consolidates the available qualitative information and provides a robust, adaptable experimental protocol for its determination. The provided workflows and logical diagrams offer a visual framework for understanding the practical application and classification of this important compound. It is anticipated that this guide will serve as a valuable resource for researchers, enabling more efficient and informed use of this compound in their scientific endeavors. Further research to quantify its solubility in a broader range of solvents would be a valuable contribution to the chemical sciences community.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 4282-29-5 [m.chemicalbook.com]

- 3. This compound | C6H4O4S | CID 255853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 4282-29-5 [matrix-fine-chemicals.com]

- 5. 3,4-Thiophenedicarboxylic acid 4282-29-5 [sigmaaldrich.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. quora.com [quora.com]

- 9. chem.ws [chem.ws]

Spectroscopic Profile of Thiophene-3,4-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for thiophene-3,4-dicarboxylic acid, a molecule of significant interest in organic synthesis and materials science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in the synthesis of various organic materials, including polymers and pharmaceuticals. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development settings. This guide aims to provide a centralized resource for the spectroscopic data of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of experimentally derived public data, some values are based on predictions and typical ranges for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Singlet | 2H | Thiophene (B33073) ring protons (H-2, H-5) |

| ~12.0 - 13.0 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |

Note: Predicted data is based on the analysis of similar thiophene derivatives and general chemical shift knowledge. The actual experimental values may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 175 | Carboxylic acid carbons (-COOH) |

| ~130 - 140 | Thiophene ring carbons (C-3, C-4) |

| ~125 - 135 | Thiophene ring carbons (C-2, C-5) |

Note: The chemical shifts are typical for dicarboxylic acid-substituted thiophenes.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

An FTIR spectrum for this compound is available on SpectraBase, though the specific peak values are not detailed in the provided information. The characteristic absorption bands for this molecule are expected in the following regions:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 (broad) | O-H | Stretching (in carboxylic acid dimer) |

| 1680-1710 | C=O | Stretching (in carboxylic acid dimer) |

| ~1400-1500 | C=C | Aromatic ring stretching |

| ~1200-1300 | C-O | Stretching |

| ~800-900 | C-H | Out-of-plane bending |

| ~600-800 | C-S | Stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Specific mass spectrometry data for this compound is not currently available in the public domain. The expected molecular ion peak and potential fragmentation patterns are presented below.

| m/z | Ion |

| 172.0 | [M]⁺ (Molecular Ion) |

| 155.0 | [M-OH]⁺ |

| 127.0 | [M-COOH]⁺ |

| 111.0 | [M-COOH-O]⁺ |

| 83.0 | [M-2COOH]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts, particularly for the acidic protons.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-15 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the solvent signal.

-

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an electron ionization source.

-

Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

-

Introduction Method: Direct insertion probe or gas chromatography inlet.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Genesis and Evolution of Thiophene Carboxylic Acids: A Technical Guide for Scientific Professionals

An in-depth exploration of the discovery, historical synthesis, and evolving significance of thiophene (B33073) carboxylic acids in research and drug development.

Introduction

Thiophene carboxylic acids, a class of sulfur-containing heterocyclic compounds, have carved a significant niche in the landscape of medicinal chemistry and materials science. Their structural resemblance to benzoic acid, a concept known as bioisosterism, has positioned them as privileged scaffolds in drug discovery, offering opportunities to modulate the pharmacological and physicochemical properties of bioactive molecules. This technical guide provides a comprehensive overview of the discovery and historical development of thiophene carboxylic acids, detailing key synthetic methodologies with experimental protocols, quantitative data, and their impact on modern science.

The Dawn of Thiophene Chemistry: A Serendipitous Discovery

The story of thiophene carboxylic acids is intrinsically linked to the discovery of their parent heterocycle, thiophene. In 1882, the German chemist Viktor Meyer stumbled upon this novel compound as an impurity in benzene (B151609) derived from coal tar.[1] A common classroom demonstration at the time, the indophenin test, involved mixing benzene with isatin (B1672199) and concentrated sulfuric acid to produce a vibrant blue color. Meyer was perplexed when his highly purified benzene failed to produce this reaction, leading him to correctly deduce the presence of an unknown contaminant responsible for the color change. This contaminant was thiophene.[1][2] This accidental discovery ignited a flurry of research into the synthesis and reactivity of this new aromatic system, paving the way for the exploration of its derivatives, including the carboxylic acids.

Key Synthetic Methodologies for Thiophene Carboxylic Acids

The synthesis of the thiophene ring and the subsequent introduction or formation of a carboxylic acid functionality has been achieved through various classical and modern organic reactions. Below are detailed descriptions of some of the most historically significant and widely utilized methods.

Paal-Knorr Thiophene Synthesis

Developed in the late 19th century, the Paal-Knorr synthesis is a cornerstone for constructing the thiophene ring from a 1,4-dicarbonyl compound.[3] The reaction involves heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][5][6]

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene-3,4-dicarboxylic Acid

-

Materials: Acetylenedicarboxylic acid (1 mole), hydrogen sulfide (B99878), sodium ethoxide, ethanol (B145695).

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol.

-

Hydrogen sulfide is passed through this solution to form a solution of sodium hydrosulfide.

-

To this, a solution of acetylenedicarboxylic acid in ethanol is added slowly with stirring.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

-

The precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield 2,5-dimethylthis compound.

-

Gewald Aminothiophene Synthesis

Reported by Karl Gewald in 1966, this versatile multicomponent reaction provides a direct route to 2-aminothiophenes, which are valuable precursors for various thiophene carboxylic acids. The reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[7][8]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

-

Materials: Phenylacetaldehyde (10 mmol), ethyl cyanoacetate (B8463686) (10 mmol), elemental sulfur (12 mmol), ethanol (30 mL), and morpholine (B109124) (2 mmol).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetaldehyde, ethyl cyanoacetate, and elemental sulfur in ethanol.

-

Add morpholine to the mixture.

-

Heat the reaction mixture to 40-50 °C and stir.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution and can be isolated by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain ethyl 2-amino-4-phenylthiophene-3-carboxylate.

-

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis offers a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid esters.[9][10][11] This method is particularly useful for accessing thiophenes with specific substitution patterns.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate

-

Materials: Ethyl phenylpropiolate (1 mole), methyl thioglycolate (2 moles), sodium methoxide, methanol (B129727).

-

Procedure:

-

Dissolve sodium in methanol to prepare a solution of sodium methoxide.

-

To this solution, add methyl thioglycolate, followed by the slow addition of ethyl phenylpropiolate, keeping the temperature controlled.

-

Stir the reaction mixture at room temperature for several hours.

-

The reaction is then quenched by pouring it into a mixture of ice and hydrochloric acid.

-

The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to yield ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.

-

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiglycolate in the presence of a base to yield a thiophene-2,5-dicarboxylate.

Experimental Protocol: Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate

-

Materials: Benzil (B1666583) (1 mole), diethyl thiodiglycolate (1 mole), sodium ethoxide, ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add a mixture of benzil and diethyl thiodiglycolate to the sodium ethoxide solution.

-

Reflux the reaction mixture for 2-3 hours.

-

After cooling, pour the mixture into water and acidify with acetic acid.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.

-

Synthesis of Thiophene-2-carboxylic Acid from 2-Acetylthiophene (B1664040)

A common and practical laboratory method for the preparation of thiophene-2-carboxylic acid involves the haloform reaction of 2-acetylthiophene.

Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid

-

Materials: 2-Acetylthiophene, sodium hypochlorite (B82951) solution, sodium hydroxide, hydrochloric acid, diethyl ether.

-

Procedure:

-

Prepare an alkaline solution of sodium hypochlorite by mixing a commercial bleach solution with sodium hydroxide.

-

In a flask equipped with a stirrer and a dropping funnel, cool the alkaline hypochlorite solution in an ice bath.

-

Slowly add 2-acetylthiophene to the cooled solution with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Destroy any excess hypochlorite by adding a solution of sodium bisulfite.

-

Separate the aqueous layer and acidify it to a pH of 1 with concentrated hydrochloric acid, which will precipitate the thiophene-2-carboxylic acid.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude solid from hot water to yield pure thiophene-2-carboxylic acid.

-

Quantitative Data Summary

The following tables summarize key quantitative data for representative thiophene carboxylic acids and their derivatives.

Table 1: Spectroscopic Data for Thiophene-2-carboxylic Acid and Thiophene-3-carboxylic Acid

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spectrum (m/z) |

| Thiophene-2-carboxylic Acid | 7.20 (dd, 1H), 7.75 (dd, 1H), 7.90 (dd, 1H) | 127.9, 133.0, 134.2, 142.5, 168.1 | 3100-2500 (O-H), 1680 (C=O), 1528, 1413, 1354 (ring) | 128 (M+), 111, 83 |

| Thiophene-3-carboxylic Acid | 7.35 (dd, 1H), 7.55 (dd, 1H), 8.25 (dd, 1H) | 126.5, 128.0, 132.5, 138.0, 167.5 | 3100-2500 (O-H), 1685 (C=O), 1530, 1420, 1360 (ring) | 128 (M+), 111, 83 |

Table 2: Antimicrobial Activity of Selected Thiophene Carboxylic Acid Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |

| Thiophene-2-carboxamide derivative 1 | 32 | - | - | - | 256 | - | [12] |

| Thiophene-2-carboxylic acid thioureide 1 | 125-500 | 7.8-125 | 31.25-250 | 31.25-250 | 31.25-62.5 | 31.25-62.5 | [12] |

| 3-Halobenzo[b]thiophene derivative 1 | 16 | - | >512 | >512 | 16 | - | [13] |

| Thiophene derivative 4 | - | - | 8 (MIC₅₀) | - | - | - | [14] |

| Thiophene derivative 5 | - | - | 32 (MIC₅₀) | - | - | - | [14] |

| Thiophene derivative 8 | - | - | 32 (MIC₅₀) | - | - | - | [14] |

| Thiophene/Furan-1,3,4-Oxadiazole Carboxamide 4i | - | - | - | - | - | - | [8] |

Note: Specific structures of derivatives are detailed in the cited references.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Several thiophene carboxylic acid derivatives, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Suprofen and Tiaprofenic acid, exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][12][15][16] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][12][15][16]

Caption: Inhibition of the COX pathway by thiophene carboxylic acid derivatives.

General Experimental Workflow for Organic Synthesis

The synthesis of thiophene carboxylic acids and their derivatives typically follows a standard organic chemistry workflow, from reaction setup to product characterization.

Caption: A typical workflow for the synthesis and purification of organic compounds.

Conclusion

From their serendipitous discovery as a mere curiosity in a common chemical test to their current status as indispensable building blocks in modern science, thiophene carboxylic acids have had a remarkable journey. The development of diverse and efficient synthetic routes has unlocked their potential, enabling the creation of a vast array of derivatives with tailored properties. Their impact is particularly profound in medicinal chemistry, where they continue to be a source of inspiration for the design of new therapeutic agents targeting a range of diseases. As research continues to uncover new applications and synthetic methodologies, the legacy of thiophene carboxylic acids is set to expand, further solidifying their importance in the scientific and industrial worlds.

References

- 1. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. ac1.hhu.de [ac1.hhu.de]

- 8. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 10. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]

- 11. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 15. COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 16. youtube.com [youtube.com]

Stability and Storage of Thiophene-3,4-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Thiophene-3,4-dicarboxylic acid. The information is compiled from chemical safety data sheets, relevant chemical literature, and general principles of chemical stability. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who handle or utilize this compound.

Chemical and Physical Properties

This compound is a yellow to beige-pinkish or light brown crystalline solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to establishing appropriate storage and handling procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄O₄S | [3][4][5] |

| Molecular Weight | 172.16 g/mol | [3][4][5] |

| Appearance | Yellow to beige-pinkish or light brown crystalline powder | [1][2] |

| Melting Point | 226-331 °C | |

| Boiling Point | 272.46 °C (rough estimate) | [2] |

| Solubility | Soluble in methanol.[2] Poorly soluble in water. | [1] |

| Storage Temperature | Room Temperature | [2] |

Stability Profile

This compound is a relatively stable organic compound under standard laboratory conditions. However, its stability can be compromised by exposure to certain environmental factors.

Thermal Stability

Photostability

Thiophene (B33073) derivatives can be susceptible to photodegradation upon exposure to ultraviolet (UV) light. While specific photostability studies on this compound are limited, it is prudent to protect the compound from light to prevent potential degradation.

Chemical Stability and Incompatibilities

This compound is an electron-rich compound and is therefore easily oxidized by medium-strength oxidizing agents.[1] It is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound. As a dicarboxylic acid, it can undergo reactions typical of this functional group, such as esterification and the formation of an acid anhydride (B1165640) through dehydration.[1]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and general chemical handling guidelines.

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | Room Temperature | Prevents thermal degradation. | [2] |

| Light | Keep in a dark place | Minimizes potential photodegradation. | [2] |

| Atmosphere | Sealed in a dry, well-ventilated place | Protects from moisture and atmospheric contaminants. | [2] |

| Container | Tightly closed container | Prevents contamination and exposure to air and moisture. | [1] |

| Incompatibilities | Store away from oxidizing agents | Avoids chemical reactions and degradation. | [1] |

Experimental Protocols

While specific, validated stability-indicating analytical methods for this compound are not widely published, a general experimental workflow for assessing its stability can be designed based on established principles of chemical analysis and forced degradation studies.

Synthesis and Purification Workflow

A common method for the synthesis of this compound is through the hydrolysis of thiophene-3,4-dicarbonitrile.[1][6]

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7][8][9] The following protocol outlines a general approach.

Biological Context and Signaling Pathways

While a broad range of biological activities have been reported for various thiophene derivatives, including antimicrobial and anticancer effects, specific data on the interaction of this compound with cellular signaling pathways is not extensively documented in publicly available literature.[10][11][12][13] Thiophene-containing compounds are known to interact with various biological targets, and their derivatives have been investigated for their potential to modulate signaling pathways involved in inflammation and cancer.[14] However, further research is required to elucidate the specific biological role, if any, of this compound.

The general approach to screening for biological activity and identifying pathway interactions is depicted below.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark, and well-ventilated environment in a tightly sealed container. Care should be taken to avoid exposure to high temperatures, light, and incompatible substances, particularly strong oxidizing agents. While specific quantitative stability data and detailed signaling pathway interactions for this particular compound are limited in the current literature, the information provided in this guide, based on available data for the compound and related structures, offers a solid foundation for its safe handling, storage, and use in research and development. Further studies are warranted to fully characterize its degradation kinetics and explore its potential biological activities.

References

- 1. This compound | 4282-29-5 [chemicalbook.com]

- 2. This compound CAS#: 4282-29-5 [m.chemicalbook.com]

- 3. This compound | C6H4O4S | CID 255853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 4282-29-5 | Benchchem [benchchem.com]

- 7. asianjpr.com [asianjpr.com]

- 8. ajrconline.org [ajrconline.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Thiophene-3,4-dicarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of thiophene-3,4-dicarboxylic acid, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its synthesis, chemical properties, and burgeoning role in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Chemical Properties and Data

This compound, with the chemical formula C₆H₄O₄S and a molecular weight of 172.16 g/mol , is a yellow to beige-pinkish or light brown crystalline solid.[1] It is characterized by its two carboxylic acid groups attached to the 3 and 4 positions of the thiophene (B33073) ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 4282-29-5 | [2] |

| Molecular Formula | C₆H₄O₄S | [2][3] |

| Molecular Weight | 172.16 g/mol | [2] |

| Melting Point | 226-231 °C | |

| Appearance | Yellow to beige-pinkish or light brown crystalline powder | [1] |

| Purity | ≥95% | [3] |

| InChI | 1S/C6H4O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | [3] |

| InChI Key | ZWWLLYJRPKYTDF-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C(=O)O)C(=O)C=S1 | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Instrument | Key Peaks/Shifts | Reference |

| ¹³C NMR | Bruker AM-270 | (Data to be populated from spectral database) | [2][4] |

| FTIR | Bruker IFS 85 (KBr-Pellet) | (Data to be populated from spectral database) | [2][4] |

Synthesis of this compound

The most common and high-yielding method for the synthesis of this compound is the hydrolysis of thiophene-3,4-dicarbonitrile.[1][5] This process involves the conversion of the nitrile groups to carboxylic acids in the presence of a strong base, followed by acidification.

Experimental Protocol: Hydrolysis of Thiophene-3,4-dicarbonitrile

Materials:

-

Thiophene-3,4-dicarbonitrile

-

Potassium hydroxide (B78521) (KOH)

-

Ethylene (B1197577) glycol

-

Distilled water

-

Diethyl ether

-

Saturated hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a suitable reaction vessel, dissolve thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and potassium hydroxide (56.1 g, 1 mol) in ethylene glycol (167 ml).[1]

-

Heat the mixture overnight with stirring.[1]

-

After cooling, pour the reaction mixture into distilled water.[1]

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material or organic impurities.[1]

-

Carefully acidify the aqueous layer with saturated hydrochloric acid.[1]

-

Extract the organic product with ethyl acetate.[1]

-

Dry the combined organic layers over anhydrous magnesium sulfate.[1]

-

Evaporate the solvent under reduced pressure.[1]

-

Recrystallize the crude product from distilled water to obtain pure this compound.[1]

-

Expected yield: 15.2 g (88%).[1]

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its derivatives have emerged as promising scaffolds in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The rigid thiophene core allows for the precise spatial orientation of functional groups, facilitating interactions with the active sites of target proteins.

Thiophene Derivatives as Kinase Inhibitors

Derivatives of thiophene have been investigated as inhibitors of various kinases involved in cancer cell signaling pathways, including p38α mitogen-activated protein kinase (MAPK) and FMS-like tyrosine kinase 3 (FLT3).[6][7] The mechanism of action often involves competitive binding at the ATP-binding site of the kinase, thereby blocking downstream signaling and inhibiting cell proliferation and survival.

Table 3: Biological Activity of Selected Thiophene Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |

| 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine | p38α MAPK (active) | 0.6 (Kᵢ) | - | [6] |

| Thieno[2,3-d]pyrimidine Derivative 5 | FLT3 | 32.435 | HepG-2, HT-29, MCF-7 | [8] |

| Thieno[2,3-d]pyrimidine Derivative 8 | FLT3 | 40.55 | HepG-2, HT-29, MCF-7 | [8] |

| Thieno[2,3-d]pyrimidine Derivative 9b | FLT3 | 39.61 | HepG-2, HT-29, MCF-7 | [8] |

| Thieno[2,3-d]pyrimidine Derivative 10 | FLT3 | 40.04 | HepG-2, HT-29, MCF-7 | [8] |

| Phenyl-thiophene-carboxamide 2b | - | 5.46 | Hep3B | [9] |

| Phenyl-thiophene-carboxamide 2d | - | 8.85 | Hep3B | [9] |

| Phenyl-thiophene-carboxamide 2e | - | 12.58 | Hep3B | [9] |

p38α MAPK Signaling Pathway and Inhibition

The p38α MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. Thiophene-based inhibitors can effectively block this pathway.

Caption: Inhibition of the p38α MAPK pathway by thiophene derivatives.

Experimental Protocol: p38α MAPK Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) binding assay to evaluate the binding affinity of thiophene derivatives to p38α MAPK.

Materials:

-

Active, phosphorylated p38α MAPK enzyme

-

Fluorescently labeled p38α MAPK inhibitor (fluoroprobe)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Test compounds (thiophene derivatives) dissolved in DMSO

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In the microplate, add the assay buffer, the fluoroprobe at a constant concentration, and the test compound at various concentrations.

-

Initiate the binding reaction by adding the active p38α MAPK enzyme to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

The displacement of the fluoroprobe by the test compound results in a decrease in the fluorescence polarization signal.

-

Calculate the binding affinity (Kᵢ) of the test compounds by fitting the data to a competitive binding model.[6]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the development of novel therapeutic agents. Its derivatives have demonstrated potent inhibitory activity against key kinases implicated in cancer, highlighting the importance of this scaffold in medicinal chemistry. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising class of compounds. Further investigation into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and more effective therapeutic agents.

References

- 1. This compound | 4282-29-5 [chemicalbook.com]

- 2. This compound | C6H4O4S | CID 255853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | 4282-29-5 | Benchchem [benchchem.com]

- 6. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of Thiophene-3,4-dicarboxylic Acid via Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of thiophene-3,4-dicarboxylic acid through the hydrolysis of two common precursors: thiophene-3,4-dicarbonitrile and diethyl 3,4-thiophenedicarboxylate. These methods are essential for researchers in organic synthesis and drug development who require this versatile building block.

Data Presentation

The following table summarizes the quantitative data for the two primary hydrolysis methods for preparing this compound.

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity |

| Thiophene-3,4-dicarbonitrile | Potassium Hydroxide (B78521) (KOH) | Ethylene (B1197577) Glycol | Overnight | 88%[1][2] | Recrystallized |

| Diethyl 3,4-thiophenedicarboxylate | Aqueous Alkali (e.g., NaOH or KOH) | Ethanol (B145695)/Water | 20 hours[3] | Not Specified | Precipitated |

Experimental Protocols

Method 1: Hydrolysis of Thiophene-3,4-dicarbonitrile

This protocol details the alkaline hydrolysis of thiophene-3,4-dicarbonitrile to yield this compound. This method offers a high yield and a straightforward workup procedure.

Materials:

-

Thiophene-3,4-dicarbonitrile

-

Potassium Hydroxide (KOH)

-

Ethylene Glycol

-

Distilled Water

-

Diethyl Ether

-

Saturated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Magnesium Sulfate (B86663) (MgSO₄)

Procedure:

-

In a suitable reaction vessel, dissolve thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and potassium hydroxide (56.1 g, 1 mol) in ethylene glycol (167 ml).[1][2]

-

After cooling the solution, pour it into distilled water.

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Acidify the aqueous layer with saturated hydrochloric acid to precipitate the crude product.

-

Extract the organic materials from the acidified aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from distilled water to obtain pure this compound (15.2 g, 88% yield).[1][2]

Method 2: Hydrolysis of Diethyl 3,4-thiophenedicarboxylate

This protocol describes the saponification of diethyl 3,4-thiophenedicarboxylate, a common ester precursor, to the corresponding dicarboxylic acid.

Materials:

-

Diethyl 3,4-thiophenedicarboxylate

-

Ethanol

-

12 N Aqueous Alkali (e.g., NaOH or KOH)

-

Activated Carbon

-

Concentrated Hydrochloric Acid (HCl)

-

Ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, reflux the diethyl 3,4-thiophenedicarboxylate in a solution composed of 10 cc of ethanol and 40 cc of 12 N aqueous alkali for 20 hours.[3]

-

After the reflux period, treat the reaction mixture with activated carbon to remove colored impurities.

-

Filter the mixture to remove the activated carbon.

-

Acidify the filtrate with concentrated hydrochloric acid, which will cause the this compound to precipitate out of the solution.[3]

-

Collect the precipitated product by filtration.

-

The product can be further purified by washing with water, ethanol, and ether.[3]

Visualizations

The following diagrams illustrate the experimental workflows for the two described methods.

Caption: Workflow for the hydrolysis of thiophene-3,4-dicarbonitrile.

Caption: Workflow for the hydrolysis of diethyl 3,4-thiophenedicarboxylate.

References

Palladium-Catalyzed Synthesis of Thiophene-3,4-dicarboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction